molecular formula C17H32B2O4 B12060832 (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester

Cat. No.: B12060832
M. Wt: 322.1 g/mol
InChI Key: MXQDNQSRLNMUOP-SEYXRHQNSA-N
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Description

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester is an alkenyl boronate ester that is utilized in various organic synthesis reactions. This compound is known for its stability in air and chromatography, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester can be synthesized through the reaction of 1-pentene with bis(pinacolato)diboron in the presence of a suitable catalyst. The reaction typically requires a transition metal catalyst such as palladium or ruthenium and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium, ruthenium, and other transition metals.

    Solvents: Tetrahydrofuran (THF), toluene, and other organic solvents.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate to high temperatures, and specific pH conditions depending on the reaction.

Major Products Formed

Scientific Research Applications

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing compounds for biological studies and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester involves its ability to form stable boron-carbon bonds, which are crucial in various organic synthesis reactions. The compound acts as a nucleophile in cross-coupling reactions, where the boron atoms facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester can be compared with other boronate esters such as:

  • Phenylboronic Acid Pinacol Ester
  • Vinylboronic Acid Pinacol Ester
  • Allylboronic Acid Pinacol Ester

Uniqueness

The uniqueness of this compound lies in its stability and versatility in various synthetic applications. Unlike some other boronate esters, it is air-stable and can be easily purified, making it a preferred choice for many organic synthesis reactions .

Properties

Molecular Formula

C17H32B2O4

Molecular Weight

322.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3/b13-12-

InChI Key

MXQDNQSRLNMUOP-SEYXRHQNSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC

Origin of Product

United States

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